BMS-817399
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Overview
Description
BMS-817399 is a synthetic organic compound known for its role as a selective and orally bioavailable antagonist of the C-C chemokine receptor type 1 (CCR1). This compound has been primarily investigated for its potential therapeutic applications in treating rheumatoid arthritis due to its ability to inhibit chemotaxis and binding affinity of CCR1 .
Preparation Methods
The synthesis of BMS-817399 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
BMS-817399 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
BMS-817399 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound to study receptor-ligand interactions and the effects of chemical modifications on biological activity.
Biology: Investigated for its role in modulating immune responses by inhibiting CCR1-mediated chemotaxis.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, particularly rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals targeting CCR1 and related pathways .
Mechanism of Action
BMS-817399 exerts its effects by selectively binding to the CCR1 receptor, thereby inhibiting the receptor’s ability to mediate chemotaxis. This inhibition reduces the migration of immune cells to sites of inflammation, which is particularly beneficial in conditions like rheumatoid arthritis. The molecular targets and pathways involved include the CCR1 receptor and downstream signaling pathways that regulate immune cell migration .
Comparison with Similar Compounds
BMS-817399 is unique in its high selectivity and oral bioavailability as a CCR1 antagonist. Similar compounds include:
Aplaviroc: Another CCR1 antagonist with different binding affinities and pharmacokinetic properties.
JAK-IN-3: A compound targeting similar pathways but with distinct molecular mechanisms.
CCX140: A CCR2 antagonist with overlapping therapeutic applications but targeting a different receptor .
This compound stands out due to its specific binding affinity and chemotaxis inhibition potencies, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1202400-18-7 |
---|---|
Molecular Formula |
C23H36ClN3O4 |
Molecular Weight |
454.0 g/mol |
IUPAC Name |
1-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-(2-hydroxy-2-methylpropyl)urea |
InChI |
InChI=1S/C23H36ClN3O4/c1-15(2)18(26-20(29)25-13-22(5,6)30)19(28)27-12-11-23(31,21(3,4)14-27)16-7-9-17(24)10-8-16/h7-10,15,18,30-31H,11-14H2,1-6H3,(H2,25,26,29)/t18-,23+/m1/s1 |
InChI Key |
GTDPZONCGOCXOD-JPYJTQIMSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)N1CC[C@@](C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O |
SMILES |
CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C(C1)(C)C)(C2=CC=C(C=C2)Cl)O)NC(=O)NCC(C)(C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-817399; BMS 817399; BMS817399; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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